

Application Notes: n-Eicosane as a Standard for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Eicosane

Cat. No.: B1172931

[Get Quote](#)

Introduction

n-Eicosane ($C_{20}H_{42}$) is a saturated, straight-chain alkane with 20 carbon atoms.^[1] Its chemical inertness, thermal stability, and high purity (>99.5%) make it an excellent and widely used standard for gas chromatography (GC) applications.^{[2][3]} As a long-chain hydrocarbon, it is particularly useful in the analysis of semi-volatile and high-boiling point compounds, such as those found in petroleum products, environmental samples, and biological extracts.^{[4][5]} This document provides detailed protocols and data for utilizing **n-eicosane** as both an internal standard for quantitative analysis and as a reference compound for determining retention indices.

Physicochemical Properties of n-Eicosane

A thorough understanding of **n-eicosane**'s properties is essential for its effective use as a GC standard. It is a white crystalline solid at room temperature and is soluble in non-polar organic solvents like hexane, ether, and benzene, but insoluble in water.^{[3][6]}

Property	Value	Reference
Chemical Formula	$C_{20}H_{42}$	[6]
Molecular Weight	282.55 g/mol	[3]
CAS Number	112-95-8	[7]
Melting Point	35-37 °C	[6]
Boiling Point	343 °C (at 760 mm Hg)	[7]
Density	0.7886 g/cm ³	[6]
Solubility	Soluble in ether, petroleum ether, benzene; Insoluble in water.	[3]
Purity	>99.5% (GC Grade)	[2]

Applications in Gas Chromatography

n-Eicosane serves two primary roles in GC analysis:

- Internal Standard (IS): An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[8] By comparing the peak area of the analyte to the peak area of the IS, variations in injection volume, extraction efficiency, and instrument response can be corrected.[8] **n-Eicosane** is an ideal IS for many applications because it is non-reactive and often elutes in a region of the chromatogram with few interfering peaks.[3] [9]
- Retention Index (RI) Marker: The retention time of a compound can vary between different instruments and runs.[10] Retention indices (like the Kováts retention index) are a way to normalize retention times relative to a series of n-alkanes. **n-Eicosane** is a key component in standard mixtures used to calculate RI values, aiding in the tentative identification of unknown compounds.[11][12]

Experimental Protocols

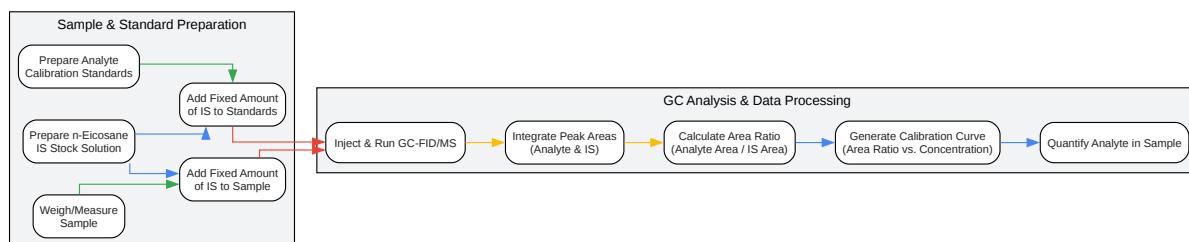
Protocol 1: Preparation of n-Eicosane Standard Solutions

This protocol describes the preparation of a stock solution and subsequent working standards. High-purity solvents are critical for accurate results.

Materials:

- **n-Eicosane** ($\geq 99.5\%$ purity)
- n-Hexane (High-purity, GC grade)
- Class A volumetric flasks (10 mL, 100 mL)
- Analytical balance
- Micropipettes

Procedure:


- Stock Solution (1000 $\mu\text{g}/\text{mL}$):
 - Accurately weigh 10 mg of **n-eicosane** using an analytical balance.
 - Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
 - Add a small amount of n-hexane to dissolve the **n-eicosane**.
 - Once fully dissolved, dilute to the mark with n-hexane.
 - Stopper the flask and invert several times to ensure homogeneity. This solution should be stored at a cool temperature.[13]
- Working Standards:
 - Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 10 $\mu\text{g}/\text{mL}$ working standard, transfer 1 mL of the 1000 $\mu\text{g}/\text{mL}$ stock solution into a 100 mL volumetric flask and dilute to the mark with n-hexane.[13]

- For use as an internal standard, a single working standard is prepared and added consistently to all samples. For creating a calibration curve, a range of concentrations (e.g., 1, 5, 10, 25, 50 $\mu\text{g/mL}$) should be prepared.[14]

Protocol 2: Quantitative Analysis Using n-Eicosane as an Internal Standard

This protocol outlines a general GC method for quantifying an analyte in a sample matrix using **n-eicosane** as an internal standard. The parameters below are a typical starting point and should be optimized for the specific analyte and instrument.[5]

Workflow for Internal Standard Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard.

Typical GC Parameters:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B GC or equivalent[14]
Detector	Flame Ionization Detector (FID) or Mass Spectrometer (MS)[13]
GC Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column[5][14]
Carrier Gas	Helium, constant flow rate of 1.0 - 1.5 mL/min[14]
Injector Temperature	280 - 300 °C[10][14]
Injection Volume	1 μ L
Injection Mode	Split (e.g., 20:1) or Splitless (for trace analysis)[14]
Oven Program	Initial: 50°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 min at 320°C
Detector Temperature	FID: 320°C; MS Transfer Line: 300°C

Procedure:

- Sample Preparation: Extract the analytes from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).[5][15]
- Internal Standard Spiking: Add a precise and consistent volume of the **n-eicosane** internal standard working solution to every sample extract and calibration standard.[9] For instance, add 100 μ L of a 10 μ g/mL **n-eicosane** solution to a final volume of 1 mL.
- GC Analysis: Inject 1 μ L of the prepared samples and standards into the GC system operating under the optimized conditions.
- Data Processing:
 - Identify the peaks corresponding to the analyte(s) and **n-eicosane** based on their retention times.

- Integrate the peak areas for both the analyte and **n-eicosane**.
- Calculate the Peak Area Ratio for each injection: (Analyte Peak Area) / (**n-Eicosane** Peak Area).[8]
- Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the samples by using the Peak Area Ratio from the sample and the equation of the calibration curve.

Data Presentation: Retention Data

The retention index is a dimensionless value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes. The Kováts Retention Index (I) is calculated for an unknown compound 'x' eluting between two n-alkanes with carbon numbers 'z' and 'z+1'.

Logical Relationship for Kováts Retention Index Calculation

Caption: Calculation logic for the Kováts Retention Index.

Retention Index Data for **n-Eicosane**:

By definition, the Kováts retention index for an n-alkane on any stationary phase is 100 times its carbon number.

Compound	Carbon Number	Kováts Retention Index (Non-Polar Column)
n-Eicosane	20	2000

This fixed value makes **n-eicosane** a reliable anchor point in retention index standard mixtures for identifying other compounds.[11][12] For example, a Sigma-Aldrich retention index standard mixture contains **n-eicosane** (C20) at a higher concentration to make it easily identifiable in the chromatogram.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eicosane [webbook.nist.gov]
- 2. Eicosane [Standard Material for GC] | CymitQuimica [cymitquimica.com]
- 3. N-EICOSANE | 112-95-8 [chemicalbook.com]
- 4. environics.com [environics.com]
- 5. researchgate.net [researchgate.net]
- 6. 112-95-8 CAS MSDS (N-EICOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ez.restek.com [ez.restek.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. srdata.nist.gov [srdata.nist.gov]
- To cite this document: BenchChem. [Application Notes: n-Eicosane as a Standard for Gas Chromatography Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172931#n-eicosane-as-a-standard-for-gas-chromatography-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com